tert-Butyl 4-(2-aminopyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 4-(2-aminopyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-aminopyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyrimidine with a suitable dihydropyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-aminopyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-aminopyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to investigate its effects on cellular processes and enzyme activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-aminopyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pemetrexed: A well-known anticancer drug with a related structure, used in the treatment of various cancers.
Methotrexate: Another anticancer agent with structural similarities, used in chemotherapy.
Uniqueness
tert-Butyl 4-(2-aminopyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminopyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-12(15)17-9-11/h4,8-9H,5-7H2,1-3H3,(H2,15,16,17) |
InChI Key |
YSROAJDZDVEHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
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